Formic acid--butane-1,4-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid–butane-1,4-diol (2/1): is a chemical compound formed by the combination of formic acid and butane-1,4-diol in a 2:1 molar ratio Formic acid is the simplest carboxylic acid, while butane-1,4-diol is a diol with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid–butane-1,4-diol (2/1) can be achieved through the reaction of formic acid with butane-1,4-diol. The reaction typically involves mixing the two components in the desired molar ratio and allowing them to react under controlled conditions. The reaction can be catalyzed by acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of formic acid–butane-1,4-diol (2/1) may involve continuous processes where formic acid and butane-1,4-diol are fed into a reactor in the appropriate proportions. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The resulting compound is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Formic acid–butane-1,4-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The formic acid component can be reduced to formaldehyde or methanol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Ethers or esters.
Scientific Research Applications
Formic acid–butane-1,4-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a cryoprotectant in biological samples.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of formic acid–butane-1,4-diol (2/1) involves the interaction of its functional groups with target molecules. The hydroxyl groups in butane-1,4-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Formic acid can act as a reducing agent, donating electrons to other compounds and facilitating redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A diol with similar hydroxyl groups but without the formic acid component.
2-Butyne-1,4-diol: An alkyne diol with different reactivity due to the presence of a triple bond.
Ethylene glycol: A simpler diol with two hydroxyl groups but a shorter carbon chain.
Uniqueness
Formic acid–butane-1,4-diol (2/1) is unique due to the combination of formic acid and butane-1,4-diol, which imparts distinct chemical properties and reactivity. The presence of both carboxylic acid and hydroxyl groups allows for diverse chemical transformations and applications.
Properties
CAS No. |
61836-76-8 |
---|---|
Molecular Formula |
C6H14O6 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
butane-1,4-diol;formic acid |
InChI |
InChI=1S/C4H10O2.2CH2O2/c5-3-1-2-4-6;2*2-1-3/h5-6H,1-4H2;2*1H,(H,2,3) |
InChI Key |
VLNXNCCWCTUGSE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CO.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.